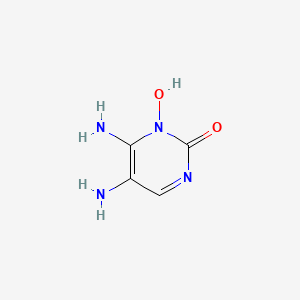

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37440-40-7 |

|---|---|

Molecular Formula |

C4H6N4O2 |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

5,6-diamino-1-hydroxypyrimidin-2-one |

InChI |

InChI=1S/C4H6N4O2/c5-2-1-7-4(9)8(10)3(2)6/h1,10H,5-6H2 |

InChI Key |

BJXXEEJYAOQWCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)N(C(=C1N)N)O |

Origin of Product |

United States |

The Pyrimidinone Scaffold: a Foundation in Heterocyclic Chemistry

The pyrimidinone core is a fundamental scaffold in the field of heterocyclic chemistry. wikipedia.org These structures are bicyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, and a carbonyl group. The versatility of the pyrimidinone ring system allows for a wide range of chemical modifications, making it a privileged structure in the design of new molecules.

Derivatives of pyrimidinone are integral to many biological molecules, including nucleobases like cytosine and barbiturates. wikipedia.org The reactivity of the pyrimidinone scaffold can be tailored by the introduction of various functional groups, which in turn influences the molecule's chemical properties and potential applications. The synthesis of pyrimidinone derivatives can be achieved through various methods, including cyclocondensation reactions. asianpubs.org

Table 1: General Characteristics of the Pyrimidinone Scaffold

| Property | Description |

| Structure | Six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group. |

| Reactivity | Amenable to a variety of chemical modifications and functionalizations. |

| Significance | A core component of numerous biologically important molecules. |

| Synthesis | Can be synthesized through established methods like cyclocondensation. |

Diaminopyrimidinone Derivatives: Significance in Synthesis and Mechanistic Studies

The introduction of amino groups to the pyrimidinone scaffold, creating diaminopyrimidinone derivatives, significantly enhances the chemical diversity and utility of this class of compounds. These amino groups can act as nucleophiles, participate in hydrogen bonding, and serve as points for further chemical elaboration. This makes diaminopyrimidinone derivatives valuable building blocks in chemical synthesis.

The presence of multiple nitrogen and oxygen atoms in diaminopyrimidinone derivatives allows them to participate in a variety of chemical reactions and interactions. Their study provides valuable insights into reaction mechanisms and the principles of molecular recognition. The specific positioning of the amino and hydroxyl groups in 5,6-Diamino-1-hydroxypyrimidin-2(1H)-one suggests a unique electronic and steric profile that could be of interest in mechanistic studies.

A Historical Perspective on 5,6 Diamino 1 Hydroxypyrimidin 2 1h One

A thorough review of publicly available scientific literature does not yield specific information regarding the historical development and initial academic interest in 5,6-Diamino-1-hydroxypyrimidin-2(1H)-one. While the broader class of pyrimidinones (B12756618) and their derivatives have a rich history in organic and medicinal chemistry, the timeline of the first synthesis and the early investigations into this particular N-hydroxy diaminopyrimidinone are not well-documented in accessible records.

The Academic Landscape of 5,6 Diamino 1 Hydroxypyrimidin 2 1h One Research

Established Synthetic Pathways and Mechanistic Considerations

Established synthetic routes to this compound are not extensively documented in the literature, necessitating a logical synthetic design based on the synthesis of analogous structures. A plausible and established approach involves a multi-step sequence commencing with the formation of a protected 1-hydroxypyrimidin-2(1H)-one core, followed by the sequential introduction of the two amino functionalities.

The construction of the 1-hydroxypyrimidin-2(1H)-one ring system is a critical initial step. A common strategy for the synthesis of N-hydroxylated heterocycles involves the use of a hydroxylamine (B1172632) derivative with a protecting group, such as a benzyl (B1604629) ether, to prevent unwanted side reactions during ring formation. One of the most versatile methods for pyrimidine (B1678525) ring synthesis is the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative.

In the context of the target molecule, the reaction of N-(benzyloxy)urea with a suitable three-carbon synthon is a key ring-closing strategy. The choice of the three-carbon component is crucial for the subsequent introduction of the amino groups. A plausible precursor is a derivative of cyanoacetic acid, which can provide the necessary carbon backbone and a latent amino group at the C6 position. For instance, the condensation of N-(benzyloxy)urea with ethyl cyanoacetate (B8463686) or a related activated derivative in the presence of a base would lead to the formation of 6-amino-1-benzyloxy-pyrimidin-2(1H)-one.

The mechanism of this cyclocondensation reaction typically involves the initial formation of an acylurea intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrimidinone ring. The basic conditions facilitate the deprotonation of the active methylene (B1212753) group of the cyanoacetate derivative, initiating the condensation with N-(benzyloxy)urea.

Table 1: Plausible Ring Closure Reaction for 6-amino-1-benzyloxypyrimidin-2(1H)-one This table presents a hypothetical reaction based on established pyrimidine synthesis principles.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Plausible Yield (%) |

| N-(Benzyloxy)urea | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol (B145695) | Reflux | 6-amino-1-benzyloxypyrimidin-2(1H)-one | 60-75 |

Introduction and Functionalization of Amino and Hydroxy Groups

With the 6-amino-1-benzyloxypyrimidin-2(1H)-one core synthesized, the next step is the introduction of the second amino group at the C5 position. A well-established method for the amination of activated aromatic and heteroaromatic rings is through a nitrosation-reduction sequence.

The 6-amino group strongly activates the pyrimidinone ring towards electrophilic substitution, making the C5 position susceptible to nitrosation. Treatment of 6-amino-1-benzyloxypyrimidin-2(1H)-one with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid or hydrochloric acid), is expected to regioselectively yield 6-amino-1-benzyloxy-5-nitrosopyrimidin-2(1H)-one. researchgate.netelsevierpure.com The mechanism involves the in situ formation of nitrous acid, which generates the nitrosonium ion (NO+) as the active electrophile.

The subsequent step is the reduction of the 5-nitroso group to an amino group. This transformation can be efficiently achieved through catalytic hydrogenation. researchgate.net A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective choice. This method offers the significant advantage of simultaneously reducing the nitroso group and cleaving the O-benzyl protecting group to unveil the 1-hydroxy functionality. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.

Novel Approaches and High-Yield Synthesis Protocols

The chemo- and regioselectivity of the synthesis are paramount. The nitrosation step, for instance, must selectively occur at the C5 position without affecting the existing amino group or the pyrimidinone ring. The use of milder nitrosating agents, such as isoamyl nitrite under neutral conditions, can offer improved selectivity and avoid the harsh acidic conditions of traditional methods. researchgate.netelsevierpure.com

For the reduction step, the choice of catalyst and reaction conditions can influence the chemoselectivity. While catalytic hydrogenation is effective for both nitroso reduction and debenzylation, other reducing agents could be explored for stepwise transformations if required. For example, the use of sodium dithionite (B78146) can selectively reduce the nitroso group without affecting the benzyl ether, allowing for the isolation of 5,6-diamino-1-benzyloxypyrimidin-2(1H)-one, which could be deprotected in a separate step.

The principles of green chemistry can be integrated into the synthesis of this compound to minimize environmental impact. rasayanjournal.co.inderpharmachemica.comjmaterenvironsci.comresearchgate.netpowertechjournal.com This includes the use of greener solvents, catalysts, and energy sources.

For the ring closure reaction, the use of a recyclable catalyst and solvent-free or aqueous conditions could be explored. Multicomponent reactions, which combine several steps into a single operation, can also enhance the green credentials of the synthesis by reducing waste and energy consumption. derpharmachemica.com

In the reduction step, catalytic transfer hydrogenation offers a safer alternative to using hydrogen gas. This method employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst like Pd/C. This approach can be performed at atmospheric pressure and avoids the hazards associated with handling hydrogen gas.

Table 2: Proposed Green Synthesis Pathway for this compound This table outlines a hypothetical green chemistry approach.

| Step | Reaction | Green Alternative | Benefit |

| 1 | Ring Closure | Microwave-assisted synthesis in a green solvent (e.g., ethanol/water) | Reduced reaction time, lower energy consumption |

| 2 | Nitrosation | Isoamyl nitrite in a recyclable solvent | Avoids strong acids, easier work-up |

| 3 | Reduction/Deprotection | Catalytic transfer hydrogenation with ammonium formate | Avoids use of flammable H2 gas, milder conditions |

Optimization of Reaction Conditions and Catalyst Development

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the ring closure reaction, screening of different bases, solvents, and reaction temperatures can significantly impact the efficiency of the cyclization.

In the nitrosation step, the concentration of the acid and the nitrosating agent, as well as the reaction temperature, must be carefully controlled to prevent side reactions, such as diazotization of the amino group. The use of isoamyl nitrite in a non-protic solvent like DMSO at room temperature has been shown to be an effective method for the C-nitrosation of aminopyrimidines, offering a high degree of control. researchgate.netelsevierpure.com

For the catalytic hydrogenation, the choice of catalyst, catalyst loading, hydrogen pressure, and temperature are key parameters to optimize. Different palladium catalysts (e.g., Pd/C, Pd(OH)2/C) can exhibit different activities and selectivities. The development of novel, highly active, and reusable catalysts is an ongoing area of research. For instance, nano-particle-based catalysts could offer higher surface area and improved catalytic efficiency. The optimization of these parameters can lead to shorter reaction times, lower catalyst loadings, and higher yields of the desired this compound.

Scale-Up Considerations for Research and Specialized Applications

The transition of synthetic procedures for complex heterocyclic molecules like this compound from laboratory bench-scale to larger quantities required for extensive research or specialized applications necessitates careful consideration of several factors. While specific scale-up data for this compound is not extensively published, principles derived from the synthesis of analogous nitrogen-rich heterocycles can be applied. Key areas of focus include process safety, reaction parameter optimization, and product isolation.

Process Safety and Hazard Management: The synthesis of highly functionalized pyrimidines, particularly those with a high nitrogen-to-carbon ratio, may involve energetic intermediates or final products. mdpi.com A thorough safety assessment is crucial before attempting any scale-up. mdpi.com For instance, the synthesis of 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105), another highly substituted heterocycle, required careful handling of energetic materials and intermediates. osti.gov The presence of the N-hydroxy group and multiple amino groups in this compound suggests that thermal stability should be evaluated using techniques like Differential Scanning Calorimetry (DSC) to identify potential exothermic decomposition events.

Reaction Parameter Optimization: Directly scaling a laboratory procedure by simply increasing the amounts of reagents is often inefficient and can be hazardous. Optimization of reaction parameters is critical.

Solvent Selection: Solvents used in small-scale synthesis, such as 1,4-dioxane, may be unsuitable for larger scales due to safety concerns like carcinogenicity. mdpi.com The choice of solvent can also significantly impact product solubility and ease of isolation. In the scale-up synthesis of Disperazol, a diaminopyrazole, an investigation into alternative solvents was necessary to improve yield by ensuring full precipitation of the product. mdpi.com

Temperature and Concentration Control: Many cyclization and substitution reactions are exothermic. Maintaining precise temperature control is vital to prevent side reactions and ensure consistent product quality. On a larger scale, this requires moving from simple oil baths to jacketed reactor systems with automated temperature control.

Reagent Addition: The rate of reagent addition can influence local concentrations and heat generation. A controlled addition rate via syringe pump or dropping funnel is often necessary in scaled-up batch processes to manage the reaction profile. For potentially hazardous steps, transitioning to a flow chemistry setup can offer superior safety and control, as was done for the diazotization step in the Disperazol synthesis. mdpi.com

Product Isolation and Purification: Isolation on a larger scale requires robust and repeatable methods. While laboratory-scale purification might rely on chromatography, this is often impractical for multi-gram or kilogram quantities.

Crystallization and Precipitation: The preferred method for isolating the final product at scale is crystallization or precipitation. This requires a detailed understanding of the compound's solubility in various solvent systems. For LLM-105, the product was isolated by filtration from the reaction mixture and purified by recrystallization from a DMF/DMSO and water mixture. osti.gov

Impurity Profile: Scaling up can sometimes alter the impurity profile of the product. It is essential to identify and characterize any new impurities that may form under modified conditions and develop methods to control them.

The following table outlines general parameters that require adjustment when moving from a lab-scale synthesis to a larger-scale process for research applications, based on documented syntheses of similar compounds. mdpi.comosti.gov

| Parameter | Lab-Scale (e.g., 1 g) | Scale-Up (e.g., 100-500 g) | Key Considerations |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Efficient heat transfer and stirring are critical to maintain homogeneity and temperature control. |

| Temperature Control | Heating mantle, oil/water bath | Automated TCU with circulator | Prevents thermal runaways and ensures reproducibility. |

| Reagent Addition | Manual (pipette, beaker) | Addition funnel, syringe pump, flow system | Controlled addition rate to manage exotherms and minimize side-product formation. mdpi.com |

| Solvent Volume | High dilution common | Optimized for yield, safety, and throughput | Minimizing solvent reduces cost and waste but may impact solubility and reaction kinetics. |

| Isolation | Filtration, column chromatography | Filtration, controlled crystallization | Crystallization is preferred for its efficiency and scalability. osti.gov |

| Safety | Standard fume hood procedures | Process hazard analysis (PHA), specialized containment | Evaluation of thermal stability and potential for runaway reactions is essential. mdpi.com |

Mechanistic Investigations of this compound Formation

The precise mechanism for the formation of this compound is not definitively established in the literature. However, mechanistic pathways can be postulated based on the well-studied synthesis of other pyrimidine and N-hydroxy heterocyclic systems. The formation of the pyrimidinone ring generally involves the condensation of three components or the cyclization of a linear precursor.

Postulated Mechanistic Pathways: The synthesis of substituted pyrimidinones (B12756618) often proceeds via pathways analogous to the Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. researchgate.netnih.gov While the precursors for this compound are different, the core ring-forming steps may share similarities. Three potential key intermediates are often debated in such multi-component reactions: an iminium intermediate , an enamine intermediate , and a ureidocrotonate intermediate . researchgate.netchim.it

A plausible pathway for this compound could involve:

N-Hydroxylation: The introduction of the N1-hydroxy group is a key step. Mechanistic studies on the biosynthesis of N-hydroxypyrroles have shown that N-oxygenation can occur prior to the main cyclization or dehydrogenation steps. biorxiv.org This suggests that a hydroxylated urea derivative or a precursor that is hydroxylated in situ could be a starting material.

Condensation and Cyclization: The reaction would likely proceed through the initial condensation of a precursor containing the C4-C5-C6 fragment (e.g., a diamino-substituted α,β-unsaturated carbonyl or nitrile) with an N-hydroxyurea equivalent.

Key Intermediates: The reaction could proceed through an N-acylimine ion, which is then attacked by an enamine, a common mechanism in Biginelli-type reactions. chim.it Alternatively, an initial Michael addition followed by cyclization and dehydration could lead to the final pyrimidinone ring.

Methods for Mechanistic Elucidation: Determining the operative mechanism requires a combination of experimental and computational approaches.

Intermediate Trapping and Isolation: The identification of reaction intermediates provides strong evidence for a particular pathway. In studies of the Biginelli reaction, potential intermediates were synthesized and subjected to the reaction conditions to see if they converted to the final product. researchgate.net For the formation of this compound, techniques like High-Resolution Mass Spectrometry (HRMS) could be used to detect transient species in the reaction mixture.

Isotopic Labeling Studies: The origin of specific atoms in the final product can be traced using isotopically labeled starting materials. For example, using ¹⁸O-labeled water or oxidizing agents could confirm the source of the oxygen atom in the N-hydroxy group, similar to how ¹⁸O₂ was used to confirm the origin of oxygen in the enzymatic formation of N-formylkynurenine. nih.gov

Kinetic Studies: Analyzing the reaction rate's dependence on the concentration of each reactant can help identify the rate-determining step and the species involved in it.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the energy profiles of different proposed reaction pathways. By comparing the activation energies of various transition states, the most energetically favorable mechanism can be predicted.

The following table summarizes potential intermediates and the experimental approaches that could be used to validate their role in the formation of this compound.

| Potential Intermediate | Proposed Role in Mechanism | Experimental Validation Method |

| N-Hydroxyurea | Precursor providing the N1-OH, C2=O, and N3 fragment. | Synthesis and reaction under standard conditions to observe product formation. |

| N-Acylimine Species | Electrophilic intermediate formed from condensation of a carbonyl precursor and N-hydroxyurea. | Trapping with nucleophiles; detection via MS or NMR spectroscopy. |

| Open-Chain Ureide | Product of Michael addition before cyclization. | Isolation from the reaction mixture under modified conditions (e.g., lower temperature); structural confirmation by NMR and X-ray crystallography. |

| Cyclic Hemiaminal | Intermediate formed after intramolecular cyclization but before final dehydration. | Detection by low-temperature NMR; isotopic labeling (e.g., with deuterium) to study the dehydration step. |

Reactions Involving Amino Functionalities

The adjacent amino groups on the pyrimidine ring are nucleophilic and represent the primary sites for electrophilic attack and condensation reactions. Their proximity allows for the facile formation of fused five- and six-membered rings.

The amino groups of 5,6-diaminopyrimidines can be readily acylated and alkylated, although controlling the regioselectivity and degree of substitution can be challenging.

Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides. Depending on the reaction conditions, mono- or di-acylated products can be obtained. The relative nucleophilicity of the two amino groups can be influenced by the electronic nature of the pyrimidine ring, but often mixtures of products result. In some cases, exhaustive acylation can lead to diacetylation. oregonstate.edu Enzymatic methods have also been explored for achieving regioselective acylation on related diaminonucleoside derivatives, highlighting the potential for biocatalytic approaches. nih.gov

Alkylation reactions, often performed with alkyl halides, can similarly lead to a mixture of N-alkylated products. The synthesis of 4,6-diamino-5-alkoxypyrimidines has been achieved through a sequence involving nucleophilic aromatic substitution (SNAr) and O-alkylation, demonstrating the utility of these reactions in building complex pyrimidine structures. nih.gov Intramolecular alkylation is also possible when using bifunctional alkylating agents, leading to the formation of additional heterocyclic rings.

Table 1: Representative Acylation and Alkylation Reactions This table is illustrative and based on the reactivity of analogous aminopyrimidines.

| Reaction Type | Reagent Example | Expected Product Structure |

| Acylation | Acetic Anhydride (B1165640) | 5-Acetamido-6-amino- or 5,6-bis(acetamido)-1-hydroxypyrimidin-2(1H)-one |

| Alkylation | Methyl Iodide | 5-Amino-6-(methylamino)- or 5,6-bis(methylamino)-1-hydroxypyrimidin-2(1H)-one |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | 5-Amino-6-(alkylamino)-1-hydroxypyrimidin-2(1H)-one |

The most prominent reaction pathway for 5,6-diaminopyrimidines is their condensation with 1,2-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, yielding pteridines. This classical method, known as the Isay reaction, is a powerful tool for synthesizing a vast range of pteridine (B1203161) derivatives. derpharmachemica.com

The reaction involves the sequential condensation of the two amino groups with the two carbonyl functionalities of the reacting partner, followed by dehydration and aromatization to yield the stable pteridine ring system. A wide variety of α-dicarbonyl compounds, including glyoxal, diacetyl, and benzil (B1666583), as well as α-keto esters and dicyanobutenedioates, can be employed to introduce diverse substituents onto the newly formed pyrazine ring. derpharmachemica.com This makes 5,6-diaminopyrimidines, including the title compound, crucial precursors in medicinal chemistry, as the resulting pteridine core is found in many biologically significant molecules like folic acid and biopterin. nih.govmdpi.com

Beyond pteridines, annulation reactions with other reagents can form different heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimido[4,5-b] derpharmachemica.comacs.orgdiazepine derivatives. The term annulation refers to a reaction that constructs a new ring onto a pre-existing molecule. thieme-connect.commdpi.comchim.it

Table 2: Pteridine Synthesis via Condensation of 5,6-Diaminopyrimidines

| 1,2-Dicarbonyl Reagent | Resulting Pteridine Product |

| Glyoxal | Pteridin-2(1H)-one, 1-hydroxy- |

| Diacetyl (2,3-Butanedione) | 6,7-Dimethylpteridin-2(1H)-one, 1-hydroxy- |

| Benzil | 6,7-Diphenylpteridin-2(1H)-one, 1-hydroxy- |

| 1,3-Dihydroxyacetone | 6-(Hydroxymethyl)pteridin-2(1H)-one, 1-hydroxy- google.com |

The vicinal diamino functionality can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction would form a highly reactive intermediate bis-diazonium salt. Such intermediates are typically unstable. google.com

Depending on the reaction conditions and the presence of other nucleophiles, this intermediate could undergo several transformations:

Intramolecular Cyclization: The bis-diazonium salt can cyclize to form a triazolo[4,5-d]pyrimidine (8-azapurine) derivative. This is a common outcome for the diazotization of 1,2-diaminoaromatic systems.

Sandmeyer-type Reactions: In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium groups could be replaced by halo or cyano substituents.

Azo Coupling: The diazonium salt can react with activated aromatic compounds, such as phenols or anilines, to form azo dyes. researchgate.net The synthesis of a bis(diazonium) salt from 5,6-diamino-1H-benzimidazole and its subsequent coupling with β-naphthol has been reported. researchgate.net

Transformations at the Hydroxy Group

The N1-hydroxy group is a distinguishing feature of the molecule, imparting reactivity characteristic of a cyclic hydroxamic acid. This group can undergo reactions at the oxygen atom and is also susceptible to oxidation and reduction.

The oxygen of the N-hydroxy group is nucleophilic and can be targeted for etherification and esterification.

Etherification to form N-ethers can be accomplished by reaction with alkyl halides in the presence of a base. The base deprotonates the N-OH group, forming a more potent nucleophile that subsequently displaces the halide.

Esterification to form N-acyloxy derivatives can be achieved by reaction with acid chlorides or anhydrides. organic-chemistry.org These N-hydroxy esters, such as those derived from N-hydroxyphthalimide, can serve as precursors for acyl radicals under photolytic conditions. nih.gov The esterification of N-hydroxy compounds is a standard transformation in organic synthesis. google.comyoutube.com

Table 3: Representative Reactions at the N-Hydroxy Group This table is illustrative and based on general N-hydroxy reactivity.

| Reaction Type | Reagent Example | Expected Product Structure |

| Etherification | Benzyl Bromide + Base | 1-(Benzyloxy)-5,6-diaminopyrimidin-2(1H)-one |

| Esterification | Benzoyl Chloride + Base | 1-(Benzoyloxy)-5,6-diaminopyrimidin-2(1H)-one |

The N-hydroxy group and the pyrimidine ring can both be subjected to oxidation and reduction, with the outcome depending on the reagents and conditions employed.

Oxidation Pathways: The N-hydroxy group can be oxidized. Mild oxidation of N,N-disubstituted hydroxylamines is a common method for preparing nitrones. chimia.ch Oxidation of the N-hydroxypyrimidinone could potentially lead to a nitrone-like species or, under harsher conditions, ring cleavage. The oxidation of pyrimidine N-oxides with reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with trifluoroacetic anhydride is also well-documented, often leading to the introduction of functional groups on the ring or deoxygenation. rsc.orgrsc.org The presence of easily oxidized amino groups at C5 and C6 complicates potential oxidation reactions, as they may be preferentially targeted by oxidizing agents.

Reduction Pathways: The N-hydroxy group is readily reducible. Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with reducing agents like zinc in acetic acid would likely reduce the N-OH group to an N-H group, yielding 5,6-diaminouracil.

The pyrimidine ring itself can also be reduced. Complex metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the C4=C5 or C5=C6 double bond, leading to dihydropyrimidine (B8664642) derivatives. researchgate.netrsc.orgrsc.org The specific outcome and regioselectivity of the reduction depend heavily on the substrate and the reaction conditions. For example, the reduction of some pyrimidin-2(1H)-ones with NaBH₄ can yield mixtures of dihydro and tetrahydropyrimidine (B8763341) products. rsc.org

Reactivity of the Pyrimidinone Ring System

The reactivity of the this compound ring is a product of the interplay between the intrinsically electron-deficient nature of the pyrimidine core and the powerful electron-donating effects of its substituents. The two amino groups at the C5 and C6 positions, along with the N1-hydroxy group, significantly increase the electron density of the heterocyclic system, profoundly influencing its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In the case of this compound, the pyrimidine ring is heavily activated towards electrophilic attack. The amino and N-hydroxy groups are strong activating, ortho-para directing groups that donate electron density to the ring through resonance. dalalinstitute.com This activation overcomes the inherent electron-deficient character of the parent pyrimidine ring.

The C5 position is particularly susceptible to electrophilic attack. It is located adjacent to two powerful electron-donating amino groups, making it the point of highest electron density and the kinetic and thermodynamic site of substitution. The general mechanism involves the attack of the electron-rich pyrimidine ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. total-synthesis.com

Key electrophilic aromatic substitution reactions applicable to this system include nitration, halogenation, and sulfonation. masterorganicchemistry.com The specific regioselectivity is dictated by the combined directing effects of the substituents as detailed in the table below.

| Substituent Group | Position | Activating/Deactivating Effect | Ortho/Para or Meta Directing |

| -NH₂ | C5 & C6 | Strongly Activating | Ortho/Para |

| -OH | N1 | Activating | Ortho/Para |

| -C=O (Amide) | C2 | Deactivating | Meta |

| Ring Nitrogens | N1 & N3 | Deactivating | Meta |

This interactive table summarizes the directing effects of the functional groups on the pyrimidinone ring.

Given this substitution pattern, electrophiles are overwhelmingly directed to the C5 position, which is ortho to the C6-amino group and para to the N1-hydroxy group (relative to the N3 atom).

Nucleophilic Additions and Ring-Opening Pathways

While the electron-donating groups make electrophilic substitution favorable, they generally hinder nucleophilic aromatic substitution on the ring itself. However, the pyrimidinone ring possesses electrophilic centers that are susceptible to nucleophilic attack, primarily the carbonyl carbon at the C2 position. This reactivity can lead to addition products or, under more forcing conditions, pathways that result in the opening of the heterocyclic ring.

Nucleophilic addition to the C2 carbonyl is a plausible reaction pathway, analogous to the reactivity of other cyclic amides and ureas. Strong nucleophiles can attack the electrophilic carbon, leading to a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.

Ring-opening reactions, though less common for such activated systems, can be induced under harsh conditions such as strong acid or base hydrolysis. rsc.org These reactions would likely proceed via initial nucleophilic attack at the C2 or C4 positions, followed by cleavage of the amide bonds within the ring. For instance, treatment with concentrated aqueous base at high temperatures could lead to the hydrolytic cleavage of the urea-like moiety, resulting in the formation of diamino-substituted carboxylic acid derivatives. Such pathways are critical to consider in the context of the compound's stability and degradation. mdpi.comencyclopedia.pub

Synthesis of Advanced Derivatives for Specific Research Applications

The unique functional group display of this compound makes it a valuable precursor for creating complex molecules with tailored properties for specific research applications, including fluorescent probes, polymers, and metal-organic frameworks.

Fluorophores and Probes derived from this compound

The vicinal 5,6-diamino arrangement is a key structural motif for the synthesis of fused heterocyclic systems, many of which exhibit strong fluorescence. This functionality allows the pyrimidinone core to be used as a scaffold for building larger, conjugated systems that can function as fluorophores or molecular probes. nih.gov

A primary synthetic route involves the condensation of the 5,6-diamino groups with α-dicarbonyl compounds (e.g., glyoxal, biacetyl, or benzil derivatives) to form a fused pyrazine ring. This reaction creates a pteridine-like core structure. The extended π-conjugation in these resulting pteridinedione derivatives often gives rise to desirable photophysical properties, including strong absorption in the UV-visible region and significant fluorescence emission. By choosing appropriately substituted α-dicarbonyls, the spectral properties of the resulting fluorophores can be fine-tuned for specific imaging or sensing applications.

| Reactant | Resulting Fused Ring System | Potential Application |

| Glyoxal | Pyrazino[2,3-d]pyrimidine-2,4-dione | Core fluorophore scaffold |

| 2,3-Butanedione | 6,7-Dimethylpyrazino[2,3-d]pyrimidine-2,4-dione | Solvatochromic probes |

| 1,2-Cyclohexanedione | Tetrahydrophenazino[2,3-d]pyrimidine-2,4-dione | Environment-sensitive dyes |

| 1-Phenyl-1,2-propanedione | 6-Methyl-7-phenylpyrazino[2,3-d]pyrimidine-2,4-dione | Probes for bio-conjugation |

This interactive table outlines potential derivatization reactions for the synthesis of fluorescent compounds.

Polymer Precursors and Monomers

The presence of two primary amine functional groups and a hydroxyl group allows this compound to function as a multifunctional monomer in polymerization reactions. It can be incorporated into various polymer backbones, imparting unique properties such as thermal stability, hydrogen-bonding capability, and metal-chelating sites.

One of the most direct applications is in the synthesis of polyamides. Through polycondensation with diacyl chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride), this diamino monomer can form aramids—aromatic polyamides known for their high strength and thermal resistance. kpi.ua The heterocyclic pyrimidinone unit in the polymer backbone would be expected to enhance thermal stability and introduce specific intermolecular interactions via hydrogen bonding.

Similarly, reaction with dianhydrides (such as pyromellitic dianhydride) can yield polyimides, another class of high-performance polymers. The N-hydroxy group offers an additional site for modification or cross-linking, potentially leading to the formation of complex, three-dimensional polymer networks.

Metal Complexation and Ligand Design Studies

The array of nitrogen and oxygen atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Research on the closely related thione analogue, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, has demonstrated a rich coordination chemistry with a variety of transition metals. scispace.comnih.gov

This thione ligand has been shown to act as a bidentate chelate, coordinating to metal ions through the deprotonated hydroxyl oxygen at the C5 position and the nitrogen of one of the adjacent amino groups. nih.gov It is highly probable that this compound behaves similarly, forming stable five-membered chelate rings with metal centers. This coordination mode has been observed in complexes with a range of metals, leading to diverse molecular architectures, including mononuclear and dinuclear structures with octahedral or square planar geometries. nih.gov

| Metal Ion | Reported Complex Structure with Thione Analogue | Coordination Geometry |

| Mo(V), W(V) | Dinuclear, Oxo-bridged [M₂O₅L₂(H₂O)₂] | Octahedral |

| Ru(II) | Mononuclear [RuL₂(H₂O)₂] | Octahedral |

| Rh(III), Ir(III) | Mononuclear [ML₃] | Octahedral |

| Pd(II) | Mononuclear [PdL₂] | Square Planar |

| Re(V) | Mononuclear [ReOL₂(PPh₃)]Cl | Octahedral |

| U(VI) | Mononuclear [UO₂L₂] | Octahedral |

This interactive table summarizes the types of metal complexes formed with the closely related thione analogue of the title compound, where L represents the deprotonated ligand. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the amino (NH₂) and hydroxyl (N-OH) groups. The chemical shifts of these protons can be influenced by the solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena. In a solvent like DMSO-d₆, which is capable of hydrogen bonding, the NH₂ protons might appear as two separate broad singlets, while the N-OH proton would also appear as a broad singlet. The integration of these signals would correspond to a 4:1 ratio for the amino and hydroxyl protons, respectively. nih.govsemanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The molecule contains four distinct carbon atoms in the pyrimidine ring. The carbonyl carbon (C2) is expected to resonate at the most downfield position (typically 150-170 ppm) due to the deshielding effect of the double-bonded oxygen. The carbons bearing the amino groups (C5 and C6) and the remaining ring carbon (C4) will have chemical shifts influenced by the electronegative nitrogen atoms and the resonance effects of the amino substituents. mdpi.comnih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign the chemical shifts and confirm connectivity, although the absence of C-H bonds on the ring limits the utility of direct C-H correlation experiments. nih.gov

Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | 9.0 - 11.0 (broad s, 1H) | N-OH |

| 5.5 - 7.5 (broad s, 4H) | 5-NH₂, 6-NH₂ | |

| ¹³C NMR (in DMSO-d₆) | 155 - 165 | C2 (C=O) |

| 145 - 155 | C4 | |

| 135 - 145 | C6 |

Note: Predicted values are based on data from similar pyrimidine derivatives and may vary.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₆N₄O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The calculated exact mass is approximately 142.0545 g/mol .

Electron ionization (ESI) is a common technique used for the mass analysis of such polar molecules. nih.gov The resulting mass spectrum would show a prominent molecular ion peak ([M+H]⁺ at m/z 143.0623). The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. sphinxsai.com Characteristic fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals. libretexts.orgchemguide.co.uk

Potential Fragmentation Pathways

Loss of hydroxyl radical (·OH): [M]⁺ → [M - 17]⁺

Loss of ammonia (B1221849) (NH₃): [M]⁺ → [M - 17]⁺

Decarbonylation (loss of CO): [M]⁺ → [M - 28]⁺

Ring cleavage: Fragmentation of the pyrimidine ring can lead to a variety of smaller charged fragments, helping to piece together the core structure.

Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Possible Fragment Identity |

|---|---|

| 143.0623 | [M+H]⁺ (Molecular Ion) |

| 126.0560 | [M+H - NH₃]⁺ |

| 125.0481 | [M+H - H₂O]⁺ |

| 115.0512 | [M+H - CO]⁺ |

Note: These fragments are predicted based on common fragmentation patterns of related heterocyclic compounds. sphinxsai.comsapub.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to specific functional groups and bond vibrations, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the N-H, O-H, C=O, and C=N/C=C bonds.

N-H and O-H stretching: A broad band in the region of 3100-3500 cm⁻¹ would correspond to the overlapping symmetric and asymmetric stretching vibrations of the two primary amino groups and the O-H stretch of the N-hydroxy group. ijirset.com

C=O stretching: A strong, sharp absorption band is expected between 1650-1700 cm⁻¹ due to the carbonyl group (amide I band). nih.govresearchgate.net

N-H bending: Bending vibrations for the amino groups typically appear in the 1580-1650 cm⁻¹ region.

C=N and C=C stretching: Vibrations associated with the pyrimidine ring structure are expected in the 1400-1600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, C=C and C=N symmetric stretching vibrations of the aromatic ring are often more intense in the Raman spectrum, providing clearer information about the heterocyclic core.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| O-H / N-H stretch | 3100 - 3500 (broad, strong) | 3100 - 3500 (weak) |

| C=O stretch | 1650 - 1700 (strong) | 1650 - 1700 (moderate) |

| N-H bend | 1580 - 1650 (moderate) | 1580 - 1650 (weak) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the conjugated π-system of the molecule. The pyrimidinone core contains a conjugated system of double bonds and lone pairs on nitrogen and oxygen atoms, which gives rise to π→π* and n→π* electronic transitions. orientjchem.org

The presence of two amino groups and a hydroxyl group, which act as powerful auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidinone core. ijcrt.org These electron-donating groups increase the electron density of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λ_max) can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. orientjchem.orgresearchgate.net For this compound, strong π→π* transitions are anticipated in the 250-350 nm range.

X-Ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles of this compound.

Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions that govern the crystal packing. acs.org Given the presence of multiple hydrogen bond donors (two NH₂ groups, one N-OH group) and acceptors (the C=O group, ring nitrogens), an extensive network of intermolecular hydrogen bonds is expected. This network would be critical in stabilizing the crystal lattice and influencing the compound's physical properties, such as melting point and solubility. Analysis of the crystal structure of related pyrimidine derivatives often reveals such robust hydrogen bonding motifs. acs.orgnih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by synthesizing a derivative with a chiral substituent, CD and ORD spectroscopy would become invaluable tools. These techniques measure the differential absorption (CD) and rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the molecule's stereochemistry. They could be used to determine the absolute configuration of the chiral derivative, assess its enantiomeric purity, and study conformational changes in solution. For instance, the analysis of chiral pyridylethanols has demonstrated the utility of CD in interpreting electronic transitions and assigning stereochemistry. researchgate.net

Lack of Specific Research Data Precludes Detailed Article Generation

The user's request for a thorough and scientifically accurate article with detailed research findings and data tables for each specified subsection cannot be fulfilled without such foundational research. Generating content without this specific data would lead to speculation and would not meet the required standards of scientific accuracy and detail.

The requested outline includes highly specific areas of computational chemistry:

Theoretical and Computational Investigations of 5,6 Diamino 1 Hydroxypyrimidin 2 1h One

QSAR Methodologies for Structure-Activity Relationship Prediction (excluding clinical endpoints)

Each of these sections requires specific calculated data, such as molecular orbital energies, bond lengths and angles for different conformers and tautomers, activation energies for potential reactions, and descriptors for quantitative structure-activity relationship (QSAR) models. Without published studies that have performed these calculations on 5,6-Diamino-1-hydroxypyrimidin-2(1H)-one, it is impossible to provide the requested in-depth article and data tables.

Alternative Approach:

An alternative approach would be to generate a more general article discussing the application of these theoretical and computational methods to the broader classes of diaminopyrimidines and hydroxypyrimidines. Such an article could provide illustrative examples and data from published studies on analogous compounds, demonstrating the principles and types of insights that can be gained from such computational investigations. This would adhere to the spirit of the user's request for a scientifically rigorous article, albeit with a broader scope.

Should you wish to proceed with an article on the theoretical and computational investigations of diaminopyrimidine and hydroxypyrimidine derivatives in general, please provide new instructions.

No Publicly Available Research Found for this compound to Detail In Vitro Biological Interactions

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or data could be retrieved for the chemical compound This compound . Consequently, it is not possible to provide the requested detailed article on its mechanistic insights into biological interactions, including enzyme inhibition, molecular interactions with biomacromolecules, or its effects on biochemical pathways.

The investigation for information pertaining to "this compound" across various scientific platforms yielded no results. This suggests a lack of published studies on this specific molecule. While research exists for structurally related pyrimidine (B1678525) derivatives, the strict focus of the query on "this compound" prevents the inclusion of data from these other compounds.

The requested article outline required specific in vitro data, such as:

Kinetics of enzyme inhibition: Including the type of inhibition (e.g., competitive, non-competitive) and kinetic parameters (e.g., Kᵢ, IC₅₀).

Specific enzyme targets and binding modes: Identification of proteins that this compound interacts with and the nature of these interactions at a molecular level.

Binding affinity and specificity with biomacromolecules: Quantitative data on the binding of the compound to DNA, RNA, or proteins.

Conformational changes induced by binding: Evidence of structural changes in biomacromolecules upon interaction with the compound.

Biochemical pathway modulation and metabolite profiling: In vitro data demonstrating how the compound alters metabolic pathways.

The absence of any dedicated research on This compound means that none of these specific data points are available in the public domain. Therefore, the generation of a scientifically accurate and detailed article adhering to the provided structure is not feasible at this time.

Mechanistic Insights into Biological Interactions of 5,6 Diamino 1 Hydroxypyrimidin 2 1h One in Vitro Focus

Investigation of Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Cell Models)

The entry of 5,6-Diamino-1-hydroxypyrimidin-2(1H)-one into cells and its subsequent distribution are critical determinants of its biological activity. Studies on analogous pyrimidine (B1678525) derivatives suggest several potential mechanisms.

The cellular uptake of pyrimidine-based compounds is multifaceted and dependent on their physicochemical properties. For instance, the well-studied pyrimidine analog 5-fluorouracil (B62378) is known to enter cells via the same facilitated transport system as the natural nucleobase uracil. calis.edu.cnnih.gov This suggests that this compound, being a pyrimidine derivative, might utilize similar nucleoside transporters. The efficiency of this transport can be influenced by the presence of other nucleosides and the expression levels of the respective transporters on the cell membrane. nih.gov

Once inside the cell, the subcellular localization is a key factor in determining the compound's molecular targets. Fluorescently labeled pyrimidine analogs have been instrumental in visualizing their distribution within cells. rsc.orgrsc.org For example, certain pyrimidine-based fluorescent probes have been designed to specifically accumulate in mitochondria, driven by the mitochondrial membrane potential. nih.govresearchgate.net Other studies have shown that some fluorescent 2,4,5-triaminopyrimidine derivatives can selectively enter and stain the nucleus of dead cells by interacting with double-stranded DNA. rsc.orgrsc.org The localization of this compound would likely be influenced by its affinity for specific organelles or macromolecules.

| Mechanism | Description | Supporting Evidence from Analogous Compounds | Potential Implications for this compound |

|---|---|---|---|

| Cellular Uptake | Facilitated diffusion via nucleoside transporters. | 5-Fluorouracil utilizes the same transport mechanism as uracil. calis.edu.cnnih.gov Some diaminopyrimidine drugs interact with thiamine (B1217682) transporters. researchgate.net | May compete with natural pyrimidines for cellular entry. Uptake could be cell-type specific depending on transporter expression. |

| Passive diffusion. | Lipophilicity of some diaminopyrimidine derivatives correlates with antibacterial activity, suggesting passive entry. mdpi.com | The balance of hydrophilic (amino, hydroxyl) and other groups will determine its ability to passively cross membranes. | |

| Subcellular Localization | Accumulation in specific organelles (e.g., mitochondria). | Pyrimidine-based fluorescent probes have been shown to target mitochondria. nih.govresearchgate.net | Potential to interfere with mitochondrial functions if localization occurs there. |

| Interaction with nuclear components (e.g., DNA). | Fluorescent 2,4,5-triaminopyrimidine derivatives accumulate in the nucleus of dead cells and interact with DNA. rsc.orgrsc.org | Could potentially interact with DNA or nuclear enzymes, leading to genotoxicity or cell cycle arrest. |

Molecular Mechanism of Action in Model Biological Systems (e.g., Bacterial, Fungal)

The diaminopyrimidine scaffold is a well-established pharmacophore in antimicrobial agents, primarily through the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. The selective inhibition of bacterial or fungal DHFR over the human counterpart is the basis for the therapeutic utility of drugs like trimethoprim. taylorandfrancis.com It is highly probable that this compound exerts its antibacterial effects through a similar mechanism. The 2,4-diaminopyrimidine (B92962) moiety is critical for binding to the active site of DHFR. nih.gov

In the context of antifungal activity, pyrimidine derivatives have been shown to target different enzymes within the pyrimidine biosynthesis pathway. A notable target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. mdpi.com Inhibition of fungal DHODH leads to a depletion of pyrimidines, which are essential for DNA, RNA, and cell wall synthesis, thereby arresting fungal growth. nih.gov Several novel pyrimidine derivatives have been investigated as potent and selective inhibitors of fungal DHODH. mdpi.com The hydroxypyrimidinone core of this compound could potentially interact with the active site of fungal DHODH.

| Model System | Potential Molecular Target | Mechanism of Action | Supporting Evidence from Analogous Compounds | Potential Effect |

|---|---|---|---|---|

| Bacterial | Dihydrofolate Reductase (DHFR) | Competitive inhibition of the enzyme, blocking the synthesis of tetrahydrofolate. | Many 2,4-diaminopyrimidine derivatives, such as trimethoprim, are potent and selective inhibitors of bacterial DHFR. nih.govtaylorandfrancis.comnih.govnih.gov | Inhibition of bacterial growth (bacteriostatic effect) due to depletion of essential precursors for DNA, RNA, and protein synthesis. |

| Fungal | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of the pyrimidine biosynthesis pathway, leading to a lack of essential nucleotides. | Several pyrimidine derivatives have been identified as inhibitors of fungal DHODH with broad-spectrum antifungal activity. mdpi.comnovartis.com | Inhibition of fungal growth (fungistatic or fungicidal effect) by disrupting the synthesis of DNA, RNA, and cell wall components. |

| Other potential targets | Various pyrimidine derivatives have shown diverse antifungal activities, suggesting multiple mechanisms may be at play. nih.gov | Some pyrimidine derivatives exhibit antifungal properties, though the precise mechanisms are not always elucidated. nih.gov | Disruption of other essential cellular processes in fungi. |

Non Clinical Applications of 5,6 Diamino 1 Hydroxypyrimidin 2 1h One

Materials Science Applications

Precursors for Advanced Polymeric Materials

Diaminopyrimidine derivatives are analogous to diamine monomers commonly used in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The two amino groups on the pyrimidine (B1678525) ring can potentially react with dicarboxylic acids or their derivatives to form polyamides, or with tetracarboxylic dianhydrides to form polyimides.

The incorporation of the pyrimidine ring into the polymer backbone could impart specific properties. For instance, pyrimidine-containing polyimides have been investigated for their thermal and mechanical properties. researchgate.netresearchgate.net A series of co-polyimides containing pyrimidine rings demonstrated that the inclusion of these moieties can lead to highly oriented and well-ordered crystalline structures, enhancing the mechanical properties of the resulting fibers. researcher.life Similarly, polyamides derived from pyrimidine-containing monomers have been synthesized and shown to possess good optical and thermal properties. researchgate.net The presence of the hydroxyl group in 5,6-Diamino-1-hydroxypyrimidin-2(1H)-one could offer an additional site for cross-linking or further functionalization, potentially leading to polymers with unique network architectures and enhanced properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Class | Potential Monomer Reactant | Key Feature from Pyrimidine Core |

|---|---|---|

| Polyamides | Dicarboxylic acid chlorides | Enhanced thermal stability |

| Polyimides | Tetracarboxylic dianhydrides | Improved mechanical strength |

Components in Supramolecular Assemblies

The pyrimidine core, with its nitrogen atoms and amino groups, is an excellent candidate for forming hydrogen bonds, which are the cornerstone of supramolecular chemistry. These non-covalent interactions can direct the self-assembly of molecules into well-defined, higher-order structures. Research on 2,4-diaminopyrimidine (B92962) has shown its ability to form robust homosynthons through N-H∙∙∙N interactions, which are key in stabilizing supramolecular self-assemblies. mdpi.comibb.waw.pl

The specific arrangement of amino and hydroxyl groups in this compound could lead to the formation of intricate hydrogen-bonding networks, resulting in complex supramolecular architectures like tapes, sheets, or three-dimensional frameworks. The study of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides has demonstrated the formation of complex flower-shaped supramolecular structures driven by hierarchical non-covalent interactions. nih.govnih.gov This suggests that this compound could also self-assemble into unique and potentially functional micro- or nanostructures.

Role in Liquid Crystals and Self-Assembled Systems

Pyrimidine rings are known to be effective structural units in the design of liquid crystalline materials. tandfonline.comtandfonline.com The incorporation of a pyrimidine ring into a molecule can influence its mesomorphic behavior due to the ring's geometric shape and dipole moment. Liquid crystals containing pyrimidine units are utilized in liquid crystal displays (LCDs) and are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.com

The rod-like or disc-like molecular shape necessary for liquid crystalline behavior could potentially be achieved by appropriate substitution on the this compound core. The ability of the molecule to form hydrogen bonds could further stabilize the liquid crystalline phases. While specific research on this compound is lacking, the broader class of pyrimidine-based liquid crystals is an active area of investigation. researchgate.netgoogle.com

Analytical Chemistry Reagents and Probes

The electron-rich nature of the diaminopyrimidine system and its ability to coordinate with metal ions make it a promising scaffold for the development of analytical reagents and probes.

Detection and Quantification of Metal Ions or Organic Species

Diaminopyrimidine derivatives have been shown to act as ligands, coordinating with various metal ions. For instance, the interaction of copper (II), zinc (II), and cadmium (II) with a 2,4-diaminopyrimidine derivative has been studied, demonstrating the coordinating ability of the pyrimidine nitrogen atoms. nih.govresearchgate.net The hydroxyl group in this compound could also participate in metal ion coordination, potentially leading to the formation of stable metal complexes.

This chelating ability could be harnessed for the detection and quantification of specific metal ions. The binding of a metal ion could lead to a measurable change in a physical property, such as a color change (chromogenic sensing) or a change in fluorescence (fluorogenic sensing). Pyrimidine-based chemosensors have been developed for the detection of various metal ions, including Fe3+. wu.ac.thresearchgate.netbohrium.com

Table 2: Potential Metal Ion Interactions with this compound

| Metal Ion | Potential Coordination Sites | Basis for Detection |

|---|---|---|

| Cu(II) | Amino groups, Pyrimidine Nitrogens, Hydroxyl group | Colorimetric or Fluorometric change |

| Zn(II) | Amino groups, Pyrimidine Nitrogens, Hydroxyl group | Fluorometric change |

| Fe(III) | Amino groups, Pyrimidine Nitrogens, Hydroxyl group | Colorimetric or Fluorometric change |

Emerging Research Frontiers and Future Outlook for 5,6 Diamino 1 Hydroxypyrimidin 2 1h One

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the design and discovery of novel molecules. For 5,6-Diamino-1-hydroxypyrimidin-2(1H)-one, these computational tools offer a pathway to rapidly explore its chemical space and predict its properties, accelerating the development of new derivatives with tailored functions.

Detailed research findings indicate that ML algorithms are increasingly used in all stages of drug discovery, from target identification to lead optimization. mdpi.com In silico techniques are particularly valuable for screening large virtual libraries of compounds and predicting their biological activities. For instance, studies on other diaminopyrimidine derivatives have successfully used molecular docking to identify them as potent focal adhesion kinase (FAK) inhibitors for cancer therapy. nih.gov Similarly, computational analysis of dihydropyrimidinone (DHPM) derivatives has revealed their binding affinity for the human kinesin Eg5 enzyme, another important anticancer target. rsc.orgnih.gov

| AI/ML Application | Objective for this compound | Potential Outcome |

|---|---|---|

| Molecular Docking | Screening against libraries of protein targets (e.g., kinases, viral enzymes). | Identification of novel biological targets and prediction of binding modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models based on structural features of derivatives. | Forecasting the biological activity and physicochemical properties of unsynthesized analogs. |

| Generative Models | Designing novel molecular structures based on the core pyrimidinone scaffold. | Discovery of new derivatives with optimized potency, selectivity, and drug-like properties. |

| Density Functional Theory (DFT) | Calculating electronic properties, molecular stability, and reaction mechanisms. | Understanding reactivity and guiding synthetic pathway design. acs.org |

Advanced Nanomaterial Hybridization and Surface Chemistry

The field of materials science offers fertile ground for exploring new applications of this compound through hybridization with advanced nanomaterials. The compound's multiple functional groups (amino and hydroxyl) make it an ideal candidate for covalent attachment or non-covalent adsorption onto the surfaces of various nanostructures, creating novel hybrid materials with synergistic properties.

Graphene and its oxidized form, graphene oxide (GO), have been investigated as platforms for interaction with pyrimidine (B1678525) derivatives. dergipark.org.tr The large surface area and unique electronic properties of graphene-based materials can be harnessed for applications in drug delivery, biosensing, and catalysis. dergipark.org.trnih.gov Theoretical studies using DFT have been employed to understand the adsorption mechanisms of pyrimidine compounds on GO surfaces. dergipark.org.tr Furthermore, nitrogen-containing graphene-like structures have been synthesized from pyrimidine polymers, demonstrating their utility in creating functional electronic materials. tdl.orgrsc.org A patent has also described a nano-composition involving diaminopyrimidine oxide for cosmetic applications, highlighting its potential in transdermal delivery systems. wipo.int

Hybridizing this compound with nanomaterials could lead to:

Targeted Drug Delivery Systems: Attaching the molecule to functionalized nanoparticles (e.g., gold nanoparticles, quantum dots) could enable targeted delivery to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

Biosensors: Immobilizing the compound on the surface of electrodes or plasmonic nanoparticles could create sensitive and selective sensors for detecting specific biomolecules or metal ions.

Heterogeneous Catalysts: Anchoring the molecule to a solid support like silica (B1680970) or magnetic nanoparticles could result in recyclable and highly efficient catalysts for organic transformations.

| Nanomaterial | Hybridization Strategy | Potential Application |

|---|---|---|

| Graphene Oxide (GO) | Covalent bonding via amino/hydroxyl groups or π-π stacking. | Drug delivery carrier, biosensor platform, nanocomposites. dergipark.org.trnih.gov |

| Gold Nanoparticles (AuNPs) | Surface functionalization through amine-gold interactions. | Targeted therapy, diagnostics, and catalysis. |

| Quantum Dots (QDs) | Surface ligation using the compound as a capping agent. | Bio-imaging and fluorescent sensing. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Immobilization on the nanoparticle surface. | Recyclable catalysts and targeted delivery via magnetic guidance. |

Exploration of New Reactivity Modes and Catalytic Cycles

The unique arrangement of functional groups in this compound opens up possibilities for exploring novel chemical reactions and catalytic cycles. Modern synthetic chemistry, particularly transition-metal catalysis, provides a powerful toolkit for activating and transforming such molecules in unprecedented ways.

The synthesis of substituted pyrimidines and pyrimidinones (B12756618) often involves transition-metal catalysts, such as iridium, rhodium, and copper complexes, to facilitate bond formations. mdpi.comnih.govresearchgate.net Multicomponent reactions (MCRs) and cycloaddition reactions are common strategies to build the pyrimidine core efficiently. mdpi.comgrowingscience.com The vicinal diamino motif on this compound is a classic precursor for forming fused heterocyclic systems, such as pteridines or other pyrimido-diazepines, through condensation reactions.

Future research could focus on using the compound as a versatile building block. For example, the amino groups could participate in palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl substituents. The pyrimidinone ring itself could undergo novel annulation reactions to construct complex polycyclic structures. mdpi.com Furthermore, the molecule could be explored as a ligand in coordination chemistry, where the nitrogen and oxygen atoms could chelate to a metal center, potentially forming novel catalysts for various organic transformations.

| Reaction Type | Potential Role of this compound | Catalyst/Reagent Example |

|---|---|---|

| Condensation/Cyclization | Substrate for forming fused rings (e.g., pteridines). | Dicarbonyl compounds, acid/base catalysis. |

| Cross-Coupling (e.g., Buchwald-Hartwig) | Coupling partner via its amino groups. | Palladium or copper catalysts. growingscience.com |

| Multicomponent Reactions (MCRs) | Amine or active methylene (B1212753) component. | Iridium or Rhodium complexes. mdpi.comnih.gov |

| Ligand Synthesis | Chelating ligand for transition metals. | Metal precursors (e.g., Ru, Fe, Co). |

Expanding the Scope of Biological Mechanism Elucidation

While the precise biological role of this compound is not yet fully characterized, the broad spectrum of activities exhibited by related pyrimidine derivatives provides a strong rationale for in-depth investigation. nih.gov Diaminopyrimidines are known to function as antifolates in antimicrobial and antimalarial drugs, and more recently, as privileged scaffolds for designing potent kinase inhibitors. nih.govnih.gov

Elucidating the specific mechanism of action for this compound will require a multi-pronged approach. Initial in silico screening, as discussed in section 8.1, can generate hypotheses about potential protein targets. These computational predictions must be validated through rigorous experimental studies. High-throughput screening against panels of enzymes, particularly kinases and polymerases, could quickly identify potential inhibitory activities.

Further mechanistic studies could involve:

Enzymatic Assays: To quantify the inhibitory potency (e.g., IC₅₀) against specific target enzymes.

Cell-Based Assays: To determine the effect on cellular pathways, such as cell proliferation, apoptosis, and signaling cascades in relevant cancer cell lines. nih.govacs.org

Proteomics and Transcriptomics: To identify changes in protein and gene expression profiles in response to treatment with the compound, offering an unbiased view of its cellular impact.

Structural Biology: To obtain co-crystal structures of the compound bound to its target protein, revealing the precise molecular interactions and providing a basis for structure-based drug design.

| Potential Biological Target Class | Example | Method for Elucidation |

|---|---|---|

| Kinases | FAK, EGFR, VEGFR | Kinase inhibition assays, molecular docking, cell signaling studies. nih.gov |

| Dihydrofolate Reductase (DHFR) | Bacterial or parasitic DHFR | Enzymatic assays, antimicrobial susceptibility testing. nih.gov |

| Viral Enzymes | Polymerases, proteases | Antiviral replication assays, enzymatic inhibition studies. |

| Cell Division Proteins | Human Kinesin Eg5 | In vitro cytotoxicity assays, cell cycle analysis. rsc.orgnih.gov |

Challenges and Opportunities in Sustainable Synthesis and Application Development

The principles of green chemistry are paramount in modern chemical research and development, aiming to create processes that are efficient, safe, and environmentally benign. bohrium.com The synthesis of this compound and its derivatives presents both challenges and significant opportunities in this context.

Challenges:

Regioselectivity: The presence of multiple reactive sites could lead to mixtures of products, requiring complex purification steps. Developing selective synthetic methods is crucial.

Stability: The N-hydroxy group may be sensitive to certain reaction conditions (e.g., strong acids, reducing agents), limiting the scope of applicable reactions.

Scalability: Transitioning a novel green synthesis from a laboratory scale to industrial production often requires significant process optimization to maintain efficiency and cost-effectiveness.

Opportunities: The development of sustainable synthetic routes for pyrimidine derivatives is an active area of research. researchgate.net One-pot multicomponent reactions, such as the Biginelli reaction, are highly atom-economical and can generate molecular complexity in a single step. researchgate.netresearchgate.net The use of green catalysts, including biocatalysts or natural product extracts like fruit juice, has shown promise in synthesizing dihydropyrimidinones with high yields under mild conditions. rsc.orgnih.gov Moreover, employing alternative energy sources like microwave irradiation or solvent-free techniques such as "grindstone chemistry" can dramatically reduce reaction times and eliminate the need for hazardous organic solvents. researchgate.netresearchgate.net Adopting these sustainable methodologies for the synthesis of this compound would not only reduce the environmental footprint but could also lead to the discovery of new derivatives and applications by enabling the rapid and efficient creation of compound libraries. researchgate.net

| Sustainable Approach | Advantage | Applicability to Target Compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. bohrium.com | Rapid assembly of the core structure or its derivatives. |

| Green Catalysts (e.g., Biocatalysts, Nanocatalysts) | Mild reaction conditions, reusability, low toxicity. researchgate.netresearchgate.net | Catalyzing key bond-forming steps in the synthesis. |

| Aqueous or Solvent-Free Conditions | Eliminates hazardous organic solvents, simplifies workup. researchgate.netbenthamscience.com | Reduces environmental impact and improves process safety. |

| Microwave/Ultrasound Irradiation | Drastically reduced reaction times, improved yields. researchgate.net | Accelerates synthesis, enabling high-throughput chemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.